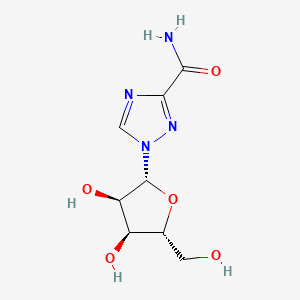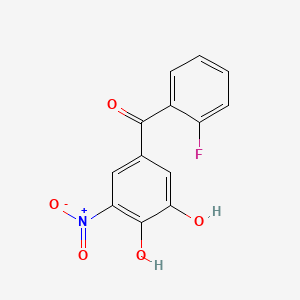
Ro 41-0960
Vue d'ensemble
Description
Ro 41-0960, également connu sous le nom de 2′-Fluoro-3,4-dihydroxy-5-nitrobenzophénone, est un composé synthétique qui agit comme un inhibiteur spécifique de l’enzyme catéchol-O-méthyltransférase (COMT). Cette enzyme est impliquée dans le métabolisme des catécholamines, telles que la dopamine, l’épinéphrine et la norépinéphrine. En inhibant la COMT, le this compound joue un rôle crucial dans la modulation des niveaux de ces neurotransmetteurs dans le cerveau et les tissus périphériques .
Applications De Recherche Scientifique
Ro 41-0960 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of catechol-O-methyltransferase and its effects on catecholamine metabolism.
Biology: Employed in research on neurotransmitter regulation and its impact on various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease, where modulation of dopamine levels is crucial.
Industry: Utilized in the development of new pharmaceuticals targeting catecholamine-related disorders.
Mécanisme D'action
Le Ro 41-0960 exerce ses effets en se liant au site catalytique de la catéchol-O-méthyltransférase, inhibant ainsi son activité de méthylation. Cette inhibition empêche la dégradation des catécholamines, ce qui entraîne une augmentation des niveaux de ces neurotransmetteurs dans le cerveau et les tissus périphériques. Les cibles moléculaires et les voies impliquées comprennent les systèmes dopaminergique et adrénergique, qui jouent un rôle clé dans la régulation de l’humeur, le contrôle moteur et la fonction cardiovasculaire .
Analyse Biochimique
Biochemical Properties
Ro 41-0960 functions as a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT). It binds to the catalytic site of COMT, thereby inhibiting its methylation activity . This inhibition prevents the methylation of catecholamines, which are crucial neurotransmitters in the central nervous system. By inhibiting COMT, this compound increases the levels of these neurotransmitters, thereby influencing various biochemical pathways. Additionally, this compound has been shown to interact with other biomolecules, such as dopamine and its metabolites, affecting their metabolism and function .
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In dopaminergic neurons, this compound prevents neuron loss induced by L-DOPA, a common treatment for Parkinson’s disease . This compound also influences cell signaling pathways by modulating the levels of catecholamines, which are key signaling molecules. Furthermore, this compound affects gene expression and cellular metabolism by altering the availability of neurotransmitters and their metabolites . These cellular effects highlight the potential therapeutic applications of this compound in neurodegenerative diseases and other conditions involving catecholamine dysregulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of catechol-O-methyltransferase (COMT), thereby inhibiting the enzyme’s activity . This binding prevents the methylation of catecholamines, leading to increased levels of these neurotransmitters. The inhibition of COMT by this compound also affects the metabolism of dopamine and its metabolites, resulting in altered neurotransmitter dynamics . Additionally, this compound has been shown to reduce fibroid volume in animal models, indicating its potential therapeutic effects beyond the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, such as protection from light and storage at 2-8°C . Over time, this compound maintains its inhibitory effects on COMT, leading to sustained increases in catecholamine levels. Long-term studies have demonstrated that this compound can effectively prevent dopaminergic neuron loss and reduce fibroid volume in animal models . These findings suggest that this compound has stable and lasting effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits COMT activity and increases catecholamine levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and potential damage to dopaminergic neurons . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize potential side effects while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines, primarily through its inhibition of catechol-O-methyltransferase (COMT). By preventing the methylation of catecholamines, this compound increases the levels of these neurotransmitters and their metabolites . This inhibition affects the metabolic flux of catecholamines, leading to altered levels of dopamine, norepinephrine, and their respective metabolites . Additionally, this compound interacts with other enzymes and cofactors involved in catecholamine metabolism, further influencing the overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to other tissues, such as the liver and kidneys, where it interacts with COMT and other biomolecules . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting intracellular compartments where catechol-O-methyltransferase (COMT) is active. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with COMT and other biomolecules . This subcellular localization is crucial for the inhibitory effects of this compound on COMT activity and the subsequent modulation of catecholamine levels . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
Méthodes De Préparation
La synthèse du Ro 41-0960 implique plusieurs étapes, en commençant par la préparation de la structure de base de la benzophénone. La voie de synthèse comprend généralement les étapes suivantes :
Nitration : Introduction d’un groupe nitro sur le cycle benzénique.
Fluoration : Substitution d’un atome d’hydrogène par un atome de fluor.
Hydroxylation : Introduction de groupes hydroxyle sur le cycle benzénique.
Réaction de couplage : Formation de la structure de la benzophénone par une réaction de couplage entre les cycles benzéniques fluorés et nitrés.
Les conditions réactionnelles de ces étapes impliquent souvent l’utilisation d’acides forts, de bases et de solvants organiques. Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
Le Ro 41-0960 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle sur le cycle benzénique peuvent être oxydés pour former des quinones.
Réduction : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que l’hydrogène gazeux avec un catalyseur de palladium et des nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés aminés et les benzophénones substituées .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme outil pour étudier l’inhibition de la catéchol-O-méthyltransférase et ses effets sur le métabolisme des catécholamines.
Biologie : Employé dans la recherche sur la régulation des neurotransmetteurs et son impact sur divers processus physiologiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans des affections telles que la maladie de Parkinson, où la modulation des niveaux de dopamine est cruciale.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les troubles liés aux catécholamines.
Comparaison Avec Des Composés Similaires
Le Ro 41-0960 est unique parmi les inhibiteurs de la COMT en raison de son affinité de liaison spécifique et de sa puissance inhibitrice. Des composés similaires comprennent :
Tolcapone : Un autre inhibiteur de la COMT utilisé dans le traitement de la maladie de Parkinson.
Entacapone : Un inhibiteur de la COMT souvent utilisé en association avec d’autres médicaments pour la maladie de Parkinson.
Nitecapone : Un inhibiteur de la COMT moins utilisé, aux propriétés similaires.
Comparé à ces composés, le this compound a montré des avantages distincts en termes de sélectivité et d’efficacité dans des études précliniques .
Propriétés
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAUNZYTYHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154812 | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125628-97-9 | |
| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 41-0960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-41-0960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]
ANone: COMT inhibition by this compound leads to:
- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]
- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. This compound reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]
- Modulation of estrogen metabolism: this compound can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]
A: The molecular formula of this compound is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]
A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify this compound and its metabolites. [, , , ]
A: this compound is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]
A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on this compound. [, ]
A: Research indicates that this compound has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



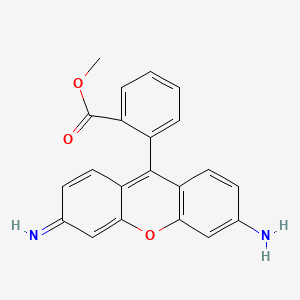

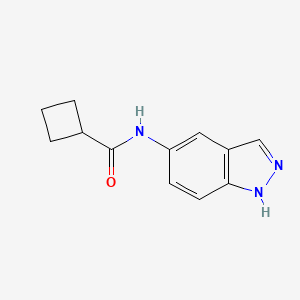
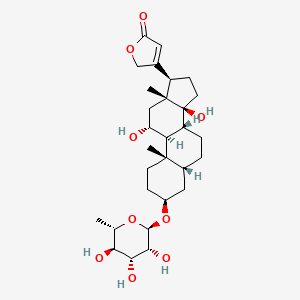


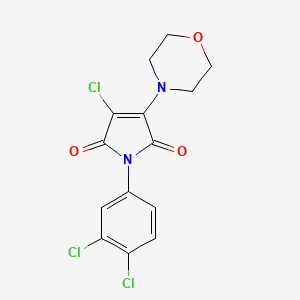
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680615.png)

